molecular formula C16H21N3O4 B6074993 2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide

2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide

Cat. No.: B6074993
M. Wt: 319.36 g/mol
InChI Key: ISFWKVHPZASYOT-GZTJUZNOSA-N
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Description

2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide is a heterocyclic compound that features both azepane and phenolic groups

Properties

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-23-14-10-12(6-7-13(14)20)11-17-18-15(21)16(22)19-8-4-2-3-5-9-19/h6-7,10-11,20H,2-5,8-9H2,1H3,(H,18,21)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFWKVHPZASYOT-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)N2CCCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)N2CCCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide typically involves the reaction of azepane with 4-hydroxy-3-methoxybenzaldehyde under mild conditions to form an imine intermediate. This intermediate is then reacted with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the imine formation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(azepan-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-oxoacetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(azepan-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-oxoacetamide: Lacks the hydroxyl group, which can influence its solubility and interaction with biological targets.

    2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoethanamide: Has a different acyl group, which can alter its chemical properties and applications.

Uniqueness

The presence of both hydroxyl and methoxy groups in 2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide makes it unique in terms of its reactivity and potential applications. These functional groups can participate in various chemical reactions and interactions, making the compound versatile for different scientific and industrial uses.

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